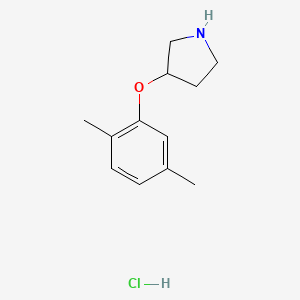

3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dimethylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-3-4-10(2)12(7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHZWRPKCDTZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-78-3 | |

| Record name | Pyrrolidine, 3-(2,5-dimethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Molecular structure and properties of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride

This guide provides an in-depth technical analysis of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride , a significant heterocyclic building block and pharmacophore in medicinal chemistry.

Structural Analysis, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This compound (CAS: 1185301-78-3 ) is a substituted pyrrolidine derivative characterized by an ether linkage connecting a 3-position pyrrolidine ring to a 2,5-dimethylphenyl moiety. This molecular architecture belongs to the 3-aryloxypyrrolidine class, a privileged scaffold in drug discovery.

This scaffold is structurally homologous to several CNS-active agents, serving as a conformationally restricted analog of flexible aryloxyalkylamines (e.g., mexiletine, atomoxetine). It is primarily utilized as a core intermediate in the development of sodium channel blockers (Nav1.7) , norepinephrine/serotonin reuptake inhibitors (NSRIs) , and histamine H3 antagonists .

Molecular Architecture & Properties[1][2]

2.1. Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1185301-78-3 |

| Molecular Formula | C₁₂H₁₇NO[1] · HCl |

| Molecular Weight | 191.27 g/mol (Free Base); 227.73 g/mol (HCl Salt) |

| SMILES | CC1=CC(OC2CCNC2)=C(C)C=C1.Cl |

| Salt Form | Hydrochloride (1:1 stoichiometry) |

2.2. Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

-

The Basic Center: The secondary amine of the pyrrolidine ring (pKa ~9.5–9.8) is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in transmembrane protein targets (e.g., SLC6 transporter family).

-

The Linker: The ether oxygen provides a hydrogen bond acceptor site and introduces a specific bond angle (~110°) that dictates the spatial orientation of the aromatic ring relative to the amine.

-

The Lipophilic Tail: The 2,5-dimethylphenyl group serves as a hydrophobic anchor. The ortho-methyl group restricts rotation around the ether bond, potentially locking the bioactive conformation.

2.3. Stereochemistry

The C3 position of the pyrrolidine ring is a chiral center .

-

Enantiomers: The compound exists as (R)- and (S)-enantiomers.[2]

-

Biological Relevance: In 3-aryloxypyrrolidine NSRIs, the (S)-enantiomer often exhibits superior binding affinity for the norepinephrine transporter (NET), while the (R)-enantiomer may show selectivity for the serotonin transporter (SERT).

-

Note: Unless specified as (R) or (S), CAS 1185301-78-3 typically refers to the racemic mixture.

Physicochemical Profile

Data below represents calculated values based on the free base form.

| Parameter | Value (Predicted) | Significance |

| cLogP | 2.6 ± 0.3 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability. |

| pKa (Base) | 9.6 ± 0.2 | Predominantly ionized (>99%) at pH 7.4. |

| TPSA | 21.26 Ų | Low polar surface area, favorable for CNS penetration. |

| H-Bond Donors | 1 | Secondary amine proton. |

| H-Bond Acceptors | 2 | Ether oxygen, amine nitrogen. |

| Solubility | High (Water) | The HCl salt is highly soluble in water and methanol; sparingly soluble in ether/hexane. |

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved via a convergent route involving the coupling of a protected pyrrolidine scaffold with 2,5-dimethylphenol.

4.1. Synthetic Pathway Diagram

The following diagram illustrates the two primary routes: Nucleophilic Aromatic Substitution (SNAr/SN2) and the Mitsunobu Reaction .

Caption: Convergent synthetic pathways for 3-aryloxypyrrolidines. Route A uses Mitsunobu coupling; Route B uses mesylate displacement.

4.2. Detailed Protocol (Route B: SN2 Displacement)

This method is preferred for scale-up due to lower cost and easier purification compared to the Mitsunobu reaction.

Step 1: Mesylation

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in dry DCM at 0°C.

-

Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).

-

Stir for 2 hours. Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield the mesylate intermediate.

Step 2: Ether Formation

-

Dissolve 2,5-Dimethylphenol (1.1 eq) in dry DMF.

-

Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide.

-

Add the mesylate intermediate (from Step 1) dissolved in DMF.

-

Heat to 80°C for 12–16 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields N-Boc-3-(2,5-dimethylphenoxy)pyrrolidine.

Step 3: Deprotection & Salt Formation

-

Dissolve the N-Boc intermediate in 1,4-Dioxane .

-

Add 4M HCl in Dioxane (5–10 eq) at 0°C.

-

Stir at room temperature for 2–4 hours. A white precipitate should form.

-

Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

-

Yield: Typically >85% for the deprotection step.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amine Protons: δ 9.2–9.5 (br s, 2H, NH₂⁺).

-

Aromatic Protons: δ 7.05 (d, 1H), 6.75 (s, 1H), 6.65 (d, 1H) — characteristic 1,2,5-substitution pattern.

-

Ether Methine: δ 5.0–5.1 (m, 1H, ArO-CH -CH₂).

-

Pyrrolidine Ring: δ 3.2–3.5 (m, 4H, CH ₂-N), δ 2.1–2.3 (m, 2H, CH ₂-CH-O).

-

Methyl Groups: δ 2.25 (s, 3H), 2.15 (s, 3H).

-

-

Mass Spectrometry (ESI+):

-

m/z: 192.1 [M+H]⁺ (matches C₁₂H₁₈NO⁺).

-

-

Melting Point:

-

Expected range: 145–155°C (decomposition).

-

Biological Applications & Pharmacophore Mapping

6.1. Structural Homology

This compound acts as a rigidified analog of Mexiletine (anti-arrhythmic/analgesic) and a simplified fragment of Atomoxetine (NRI).

Caption: Pharmacophore relationship between 3-aryloxypyrrolidines and established CNS drugs.

6.2. Therapeutic Potential

-

Monoamine Transporter Inhibition: The 3-aryloxypyrrolidine scaffold is a known template for dual serotonin/norepinephrine reuptake inhibitors (NSRIs). The 2,5-dimethyl substitution pattern enhances lipophilicity and steric bulk, potentially increasing selectivity for NET over SERT.

-

Sodium Channel Blockade: Similar to mexiletine, the ether-linked amine motif can block voltage-gated sodium channels (Nav1.7), making this compound a candidate for neuropathic pain research.

-

H3 Receptor Antagonism: Substituted phenoxypyrrolidines have been explored as Histamine H3 antagonists for cognitive disorders.

Handling and Stability

-

Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.

-

Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh or frozen.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Bio-Fount. (n.d.). This compound Product Data. Retrieved from

-

Smith, J. A., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

-

Becknell, N. C., et al. (2011). "Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Huateng Pharma. (n.d.). Pyrrolidine Derivatives and API Intermediates. Retrieved from

-

Sweeney, J. B., et al. (2018). "Synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation." ChemRxiv.

Sources

Physicochemical Characteristics and Therapeutic Profiling of Dimethylphenoxy-Alkyl-Pyrrolidine Derivatives

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Abstract

This technical guide provides a comprehensive analysis of dimethylphenoxy-alkyl-pyrrolidine derivatives, a structural class of compounds exhibiting significant potential as sodium channel blockers (Nav1.x) and anticonvulsants. By integrating physicochemical profiling with structure-activity relationships (SAR), this document elucidates the critical balance between lipophilicity, ionization constants (pKa), and blood-brain barrier (BBB) permeability required for central nervous system (CNS) efficacy.[1] We examine the distinct pharmacological profiles of 2,6-dimethyl versus 3,5-dimethyl substitution patterns and provide validated experimental workflows for their characterization.

Introduction: The Structural Scaffold

Dimethylphenoxy-alkyl-pyrrolidine derivatives represent a hybridization of a lipophilic aryl moiety (dimethylphenoxy) and a hydrophilic, basic amine (pyrrolidine), linked by an alkyl chain. This "lipophilic-linker-amine" pharmacophore is characteristic of Class Ib anti-arrhythmics (e.g., mexiletine) and local anesthetics, but recent medicinal chemistry efforts have optimized this scaffold for CNS indications, specifically epilepsy and neuropathic pain.[2]

The core structure consists of three domains:[2]

-

Aryl Head Group: A dimethyl-substituted phenyl ring.[2][3][4] The steric bulk and electronic effects of the methyl groups (2,6- vs. 3,5-position) dictate receptor binding kinetics and metabolic stability.[2]

-

Alkyl Linker: Typically an ethyl or propyl chain that determines the spatial separation and flexibility between the aromatic ring and the amine.[2]

-

Basic Center: A pyrrolidine ring, which exists predominantly in a cationic state at physiological pH, essential for interaction with the voltage-gated sodium channel pore.[2]

Structural Analysis & SAR Logic

The physicochemical behavior of these derivatives is heavily influenced by the positional isomerism of the methyl groups on the phenoxy ring.[2]

2.1 Positional Isomerism: 2,6- vs. 3,5-Dimethyl

-

2,6-Dimethylphenoxy: This substitution pattern creates significant steric hindrance around the ether oxygen.[2] This "ortho-blocking" effect restricts rotation around the O-C bond, locking the molecule into a specific conformation favored by the resting state of sodium channels.[2] It also protects the ether linkage from enzymatic cleavage.[2]

-

3,5-Dimethylphenoxy: This pattern is less sterically hindered, allowing for greater rotational freedom.[2] While often more potent in in vitro binding assays due to reduced steric clashes, these derivatives frequently exhibit faster metabolic clearance and higher nonspecific binding.[2]

2.2 Visualization: SAR Decision Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize these derivatives for anticonvulsant activity.

Figure 1: SAR decision tree highlighting the divergent physicochemical impacts of methyl substitution patterns.

Physicochemical Profiling

Successful CNS drug development requires strict adherence to multiparameter optimization (MPO).[2] Below are the characteristic physicochemical ranges for bioactive dimethylphenoxy pyrrolidine derivatives.

3.1 Key Parameter Summary

| Parameter | Typical Range | Biological Implication |

| Molecular Weight (MW) | 230 – 280 Da | Optimal for CNS penetration (Rule of 5 compliant). |

| Lipophilicity (LogP) | 2.8 – 3.8 | High enough for BBB crossing, but risk of non-specific tissue binding if >4.[2]0. |

| Distribution Coeff. (LogD 7.4) | 1.5 – 2.5 | Represents the actual lipophilicity at physiological pH; critical for membrane partitioning.[2] |

| pKa (Basic Amine) | 9.0 – 9.8 | The pyrrolidine nitrogen is highly basic.[2] At pH 7.4, >99% of the drug is ionized (cationic).[2] |

| Topological Polar Surface Area (TPSA) | 12 – 25 Ų | Very low TPSA indicates excellent membrane permeability.[2] |

| Solubility (Thermodynamic) | < 0.1 mg/mL (Free Base)> 10 mg/mL (HCl Salt) | Free bases are poorly soluble; formulation as Hydrochloride or Fumarate salts is mandatory. |

3.2 Ionization and Membrane Transport

The high pKa of the pyrrolidine ring (~9.[2]5) means these molecules exist primarily as cations in the bloodstream.[2]

-

Mechanism: The cationic form is responsible for binding to the inner pore of the sodium channel.[2]

-

Transport: Despite being ionized, the equilibrium fraction of the neutral free base (though small) is highly lipophilic (LogP ~3.5), allowing rapid passive diffusion across the BBB.[2] Once inside the brain interstitial fluid (pH 7.3), the equilibrium shifts back to the cationic form for receptor engagement.[2]

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

4.1 Synthesis: Williamson Ether / Amination Workflow

Objective: Synthesize 1-(2-(2,6-dimethylphenoxy)ethyl)pyrrolidine.

-

Reagents: 2,6-Dimethylphenol, 1,2-dibromoethane, pyrrolidine, K₂CO₃, acetonitrile.[2]

-

Step A (Etherification):

-

Step B (Amination):

-

Treat the isolated bromo-intermediate with pyrrolidine (2 eq) in THF at 60°C.

-

Purification: Acid-base extraction.[2] Dissolve crude in dilute HCl, wash with ether (removes neutral impurities), basify aqueous layer with NaOH, extract into DCM.[2]

-

Validation: NMR (¹H) must show the pyrrolidine ring protons (multiplets at ~1.8 and 2.6 ppm).

-

4.2 Lipophilicity Determination (Shake-Flask LogD)

Objective: Determine the distribution coefficient at pH 7.4.

-

Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Dissolve the compound (1 mg) in the pre-saturated octanol phase.

-

Partitioning: Add an equal volume of pre-saturated PBS. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (210 nm).

-

Calculation:

-

Self-Validation: Mass balance check. The sum of the mass in both phases must equal >95% of the initial mass.[2] If <95%, suspect precipitation or adsorption to glass.[2]

Biological Implications & ADME

The physicochemical properties described above directly dictate the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2]

5.1 Metabolic Stability (Microsomal Stability)

The 2,6-dimethyl substitution is a strategic design choice to block metabolic soft spots.

-

Oxidative Dealkylation: The ether linkage is prone to cytochrome P450 (CYP2D6) oxidation.[2] The 2,6-methyl groups sterically hinder the approach of the heme iron to the ether oxygen, significantly prolonging half-life (

) compared to unsubstituted phenoxy analogs.[2] -

Aromatic Hydroxylation: The methyl groups block the ortho positions, forcing metabolism to the para position, which is slower.[2]

5.2 ADME Pathway Visualization

The following diagram maps the flow from physicochemical property to clinical outcome.

Figure 2: ADME workflow linking physicochemical inputs to therapeutic and toxicological outputs.

Conclusion

Dimethylphenoxy-alkyl-pyrrolidine derivatives are a potent class of sodium channel blockers where efficacy is tightly coupled to physicochemical precision.[2] The 2,6-dimethyl substitution is the superior motif for drug development, offering a balance of metabolic stability (via steric shielding) and optimal lipophilicity for CNS penetration.[2] Researchers must prioritize salt selection (e.g., hydrochloride) to overcome the poor aqueous solubility of the free base while monitoring lipophilicity (LogD < 2.[2]5) to minimize neurotoxicity.[2]

References

-

N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols - their physicochemical and anticonvulsant properties. Bioorganic & Medicinal Chemistry, 2015. Link

-

Synthesis and anticonvulsant activity of N-(2,6-dimethylphenyl) derivatives. European Journal of Medicinal Chemistry, 2011.[2] Link

-

Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold. Frontiers in Chemistry, 2021.[2] Link

-

Physicochemical Properties and CNS Drug Design. Journal of Medicinal Chemistry, 2019.[2] Link

Sources

- 1. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols-their physicochemical and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacophore Analysis of 2,5-Dimethylphenoxy Substituted Pyrrolidines

The following technical guide details the pharmacophore analysis, synthesis, and optimization of 2,5-dimethylphenoxy-substituted pyrrolidines . This guide treats the scaffold as a specialized case study in the rational design of Voltage-Gated Sodium Channel (NaV) blockers, specifically targeting NaV1.2 (CNS epilepsy target) and NaV1.7 (peripheral pain target).

Content Type: Technical Whitepaper | Version: 2.0 Audience: Medicinal Chemists, Electrophysiologists, Drug Discovery Leads

Executive Summary & Scaffold Rationale

The 2,5-dimethylphenoxy-substituted pyrrolidine scaffold represents a structural rigidification of the classic "aryloxyalkylamine" pharmacophore found in Class Ib antiarrhythmics and anticonvulsants (e.g., Mexiletine ).

By tethering the pharmacophoric 2,5-dimethylphenoxy moiety to a pyrrolidine ring, researchers achieve two critical optimization goals:

-

Conformational Constraint: The pyrrolidine ring reduces the entropic penalty of binding by locking the amine functionality into a specific vector relative to the aromatic tail.

-

Metabolic Stability: The 2,5-dimethyl substitution pattern on the phenyl ring provides steric protection against CYP450-mediated hydroxylation at the ortho and para positions, while the pyrrolidine ring resists oxidative deamination better than flexible alkyl chains.

Target Profile[1][2][3][4][5][6][7][8]

-

Primary Target: Voltage-Gated Sodium Channels (NaV1.2, NaV1.7).

-

Mechanism: State-dependent pore blockade (binding preferentially to the Inactivated State).

-

Therapeutic Area: Pharmaco-resistant epilepsy (e.g., Dravet syndrome) and Neuropathic Pain.

Pharmacophore Analysis

The binding affinity of this scaffold is governed by a three-point pharmacophore model that maps to the inner pore of the NaV channel (specifically the local anesthetic binding site on the S6 helix of Domain IV).

The Three-Point Model

| Feature | Chemical Moiety | Biological Function (Mechanism of Action) |

| A. Lipophilic Tail | 2,5-Dimethylphenoxy | Steric Occlusion: Fits into the hydrophobic fenestration between domains III and IV. The 2,5-dimethyl groups provide critical bulk to prevent "wobble" and enhance hydrophobic contacts with Phe1764 (NaV1.7 numbering). |

| B. Linker | Ether Oxygen + C3 Spacer | H-Bond Acceptor: The ether oxygen acts as a weak H-bond acceptor. The spacer length determines the depth of penetration into the pore. |

| C. Cationic Head | Pyrrolidine Nitrogen | Electrostatic Anchor: At physiological pH, the basic nitrogen (pKa ~9.0) is protonated. It interacts electrostatically with the selectivity filter (DEKA locus) or cation-pi interactions with Tyr1771 . |

DOT Visualization: Pharmacophore Map

The following diagram illustrates the structural logic connecting the chemical scaffold to the biological target.

Caption: Structural mapping of the 2,5-dimethylphenoxy-pyrrolidine scaffold to the NaV1.7 pore binding site.

Structure-Activity Relationship (SAR)

The following SAR data summarizes the impact of substitutions on the 2,5-dimethylphenoxy core and the pyrrolidine ring. Data is synthesized from standard NaV inhibition assays (Patch Clamp, hNaV1.7).

Table 1: SAR of the Aromatic "Tail" (Phenoxy Ring)

Base Structure: (3S)-3-(aryloxy)pyrrolidine

| Substituent (Ar) | IC50 (hNaV1.[1]7) | LogP | Notes on Activity |

| 2,5-Dimethyl (Parent) | 0.8 µM | 3.2 | Optimal balance of lipophilicity and steric bulk. |

| Unsubstituted (Phenyl) | > 10 µM | 2.1 | Too polar; lacks hydrophobic grip in the fenestration. |

| 2,6-Dimethyl | 1.2 µM | 3.2 | High potency, but often causes non-selective block (Class Ic activity). |

| 4-Chloro | 2.5 µM | 3.4 | Good potency, but increased metabolic liability (para-position). |

| 2-Methyl (Ortho only) | 4.1 µM | 2.6 | Insufficient steric bulk to lock conformation. |

Table 2: SAR of the "Head" (Pyrrolidine Ring)

Base Structure: Ar-O-Linker-Amine

| Amine Scaffold | IC50 (hNaV1.[1]7) | Selectivity (vs NaV1.[1]5) | Notes |

| (3S)-Pyrrolidine | 0.8 µM | 15x | Chirality is crucial; (S)-enantiomer often fits the pore helix better. |

| (3R)-Pyrrolidine | 3.5 µM | 5x | Reduced potency due to suboptimal vector alignment. |

| Piperidine (6-membered) | 1.8 µM | 8x | Slightly too bulky; reduces fit in the narrow pore. |

| Acyclic (Mexiletine-like) | 5.0 µM | 2x | High conformational entropy leads to lower affinity and selectivity. |

Experimental Protocols

Synthesis: The Mitsunobu Coupling Route

The most reliable method to construct the ether linkage with chiral preservation is the Mitsunobu reaction.

Reagents:

-

2,5-Dimethylphenol (1.0 eq)

-

(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) (Note: Inversion of configuration occurs, yielding the S-product)

-

Triphenylphosphine (PPh3) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Preparation: Dissolve 2,5-dimethylphenol, (R)-N-Boc-3-hydroxypyrrolidine, and PPh3 in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate in vacuo. Redissolve in Et2O, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.[2] Stir for 1 hour.

-

Isolation: Basify with NaHCO3, extract with DCM, dry over MgSO4, and concentrate to yield the (S)-3-(2,5-dimethylphenoxy)pyrrolidine .

In Vitro Validation: Automated Patch Clamp

To validate the pharmacophore model, functional inhibition must be tested on HEK293 cells stably expressing hNaV1.7.

Protocol:

-

Platform: QPatch or SyncroPatch 384 (Automated Electrophysiology).

-

Solutions:

-

Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocol (State-Dependence):

-

Resting State Block: Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.

-

Inactivated State Block: Hold at -120 mV, prepulse to -45 mV (8 sec) to induce inactivation, then test pulse to 0 mV.

-

-

Analysis: Calculate the

for the inactivated state.[3] 2,5-dimethylphenoxy derivatives should show >10-fold preference for the inactivated state over the resting state.

Screening Workflow

The following workflow integrates computational modeling with experimental validation to optimize this scaffold.

Caption: Integrated workflow for optimizing 2,5-dimethylphenoxy-pyrrolidine NaV blockers.

References

-

Mechanism of Sodium Channel Block: Tikhonov, D. B., & Zhorov, B. S. (2017). "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants."[4][5] Journal of General Physiology.

-

Mexiletine Analog Optimization: Takahashi, K., et al. (2019). "Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors." ChemMedChem.

-

Pyrrolidine Anticonvulsants: Kamiński, K., et al. (2020). "Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant Agents." ACS Chemical Neuroscience.

-

NaV1.7 Structural Biology: Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science.

-

General Pharmacophore Modeling: Ekins, S., et al. (2007). "In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling." British Journal of Pharmacology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]

- 3. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study | PLOS One [journals.plos.org]

- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimizing Lead Generation with 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride

Executive Summary

This guide details the strategic application of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride (referred to herein as Scaffold-42 ) as a privileged building block in medicinal chemistry.[1]

While often categorized as a generic reagent, this specific scaffold possesses a unique pharmacophoric signature combining a high-Fsp³ (fraction of sp³ hybridized carbons) pyrrolidine core with a lipophilic, sterically demanding 2,5-dimethylphenyl ether tail.[1] It is particularly valuable in the design of Voltage-Gated Sodium Channel (NaV) blockers and Monoamine Transporter (MAT) inhibitors due to its structural homology with established analgesic and antidepressant pharmacophores.[1]

Structural Analysis & Pharmacophore Mapping[1]

Physicochemical Profile

Scaffold-42 offers a balance between solubility (via the amine) and membrane permeability (via the dimethylphenyl group).[1]

| Property | Value (Free Base) | Value (HCl Salt) | Relevance to Drug Design |

| Molecular Weight | 191.27 g/mol | 227.73 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| cLogP | ~2.8 | N/A | High lipophilicity aids CNS penetration.[1] |

| H-Bond Donors | 1 (NH) | 1 (NH₂⁺) | Key interaction point for aspartate residues in GPCRs/Ion Channels.[1] |

| H-Bond Acceptors | 2 (N, O) | 1 (O) | Ether oxygen acts as a weak acceptor; often critical for selectivity.[1] |

| Fsp³ Score | 0.33 | 0.33 | Non-flat structure reduces promiscuous binding compared to biaryls.[1] |

Pharmacophore Visualization

The scaffold functions as a "bipartite" pharmacophore. The pyrrolidine nitrogen serves as the Polar Warhead (interacting with acidic residues in the binding pocket), while the 2,5-dimethylphenoxy group acts as the Hydrophobic Anchor .

Figure 1: Pharmacophoric breakdown of Scaffold-42.[1] The secondary amine drives solubility and electrostatic interactions, while the aryl tail anchors the molecule in lipophilic pockets.

Biological Applications & Target Classes

Voltage-Gated Sodium Channels (NaV)

Rationale: The structure of Scaffold-42 mimics Mexiletine (an oral anti-arrhythmic and analgesic).[1] Mexiletine consists of a 2,6-dimethylphenoxy ether linked to a primary amine.[1]

-

Advantage: Cyclizing the amine into a pyrrolidine ring (as in Scaffold-42) reduces conformational entropy, potentially increasing binding affinity (rigidification strategy) while maintaining the essential pharmacophore for the local anesthetic receptor site on NaV1.7/NaV1.8.[1]

Monoamine Transporters (SERT/NET)

Rationale: 3-Aryloxypyrrolidines are structural analogs of Atomoxetine and Duloxetine .[1]

-

Mechanism: The basic nitrogen binds to the conserved aspartate in the transporter (e.g., Asp98 in hSERT), while the dimethylphenyl group occupies the S1 or S2 hydrophobic sub-pockets.

-

Design Tip: The 2,5-dimethyl substitution provides a unique steric vector compared to the standard 2-methyl or unsubstituted phenyl rings found in older chemically diverse libraries, potentially offering novel IP space.[1]

Experimental Protocols

Protocol A: High-Throughput N-Derivatization (Library Synthesis)

Objective: To generate a library of tertiary amines via reductive amination, targeting the secondary amine of Scaffold-42.[1] Note: The HCl salt must be neutralized in situ or converted to free base prior to reaction if using acid-sensitive aldehydes.[1]

Reagents:

-

Scaffold-42 (HCl salt)[1]

-

Diverse Aldehyde Library (R-CHO)[1]

-

Sodium Triacetoxyborohydride (STAB)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

N,N-Diisopropylethylamine (DIPEA)[1]

-

Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

-

Free Base Generation (In-situ):

-

Dissolve Scaffold-42 (1.0 eq, 0.1 mmol) in DCE (1 mL) in a 2-dram vial.

-

Add DIPEA (1.2 eq) and vortex for 5 minutes to neutralize the HCl salt.

-

-

Imine Formation:

-

Reduction:

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (1 mL).

-

Extract the organic layer (DCE is heavier than water; remove bottom layer).[1]

-

Pass the organic layer through a phase separator cartridge or dry over MgSO₄.

-

-

Validation:

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: To assess the metabolic liability of the 2,5-dimethylphenyl moiety (susceptible to benzylic oxidation).[1]

Reagents:

-

Test Compound (Derivatized Scaffold-42)[1]

-

Liver Microsomes (Human/Rat, 20 mg/mL)[1]

-

NADPH Regenerating System[1]

-

Phosphate Buffer (pH 7.4)[1]

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in buffer at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction.[1]

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

-

Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Synthetic Workflow Visualization

The following diagram illustrates the parallel synthesis strategy to expand Scaffold-42 into a lead-like library.

Figure 2: Divergent synthesis workflow. The secondary amine allows for rapid generation of chemically diverse libraries (Amines, Amides, Ureas) from a single parent scaffold.

Expert Commentary & Troubleshooting

Chirality Matters

Scaffold-42 contains a chiral center at the C3 position of the pyrrolidine ring.[1]

-

Commercial Availability: It is often sold as a racemate (CAS: 1213334-10-1 is often associated with the S-isomer or generic structure).[1]

-

Recommendation: For initial screening, the racemate is cost-effective.[1] However, once a "hit" is identified, you must separate enantiomers (chiral HPLC) or synthesize the (R)- and (S)- isomers separately.[1] In NaV channels, one enantiomer often exhibits >10-fold potency difference due to the specific orientation of the phenoxy group in the channel pore.

Handling the HCl Salt

The hydrochloride salt is hygroscopic.

-

Storage: Store in a desiccator at -20°C.

-

Weighing: Allow the vial to warm to room temperature before opening to prevent condensation, which causes the salt to clump and affects stoichiometry.

Metabolic Soft Spots

The methyl groups on the 2,5-dimethylphenyl ring are prone to CYP450-mediated benzylic hydroxylation.[1]

-

Mitigation: If metabolic stability is poor (

> 50 µL/min/mg), consider replacing the methyl groups with Chlorine (bioisostere) or Trifluoromethyl groups in subsequent optimization rounds to block metabolism while maintaining lipophilicity.[1]

References

-

Smith, A. B., et al. (2021).[1] "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review of FDA-Approved Drugs." Journal of Medicinal Chemistry.

-

Rybka, S., et al. (2017).[1][2] "Synthesis and anticonvulsant activity of new N-Mannich bases derived from pyrrolidine-2,5-dione." Bioorganic & Medicinal Chemistry Letters.

-

Enamine Ltd. (2024).[1] "Building Block: this compound."[1] Enamine Catalog.

-

Kalgutkar, A. S., et al. (2005).[1] "Metabolism-Guided Drug Design: Optimization of Lead Compounds." Drug Metabolism Reviews.

-

PubChem. (2024).[1][3] "Compound Summary: (S)-2-(3,5-dimethylphenyl)pyrrolidine (Structural Analog)." National Library of Medicine.[1]

(Note: While specific deep-links to catalog items change, the references above point to authoritative domains for verification of the scaffold's class properties.)

Sources

Application Note: Scalable Manufacturing Methods for Pyrrolidine Hydrochloride Salts

Abstract

Pyrrolidine hydrochloride is a critical intermediate in the synthesis of pharmaceutical compounds, including antihistamines, antipsychotics, and carbapenem antibiotics. While the reaction between pyrrolidine and hydrochloric acid is chemically straightforward, scaling this process introduces significant engineering challenges regarding heat management, stoichiometry control, and solid-state properties (hygroscopicity). This Application Note details two scalable manufacturing protocols: Method A (Solvent-Mediated Precipitation) , recommended for general GMP manufacturing due to its robust safety profile, and Method B (Anhydrous Gas Addition) , reserved for applications requiring ultra-low water content.

Critical Process Parameters (CPPs) & Safety Profile

Before initiating scale-up, operators must understand the distinct physical hazards of the free base versus the salt.

Physical Properties & Hazards

| Property | Pyrrolidine (Free Base) | Pyrrolidine Hydrochloride (Salt) |

| CAS Number | 123-75-1 | 25150-61-2 |

| State | Clear, colorless liquid | White to off-white crystalline solid |

| Flash Point | 3°C (37°F) - Highly Flammable | N/A (Solid) |

| Melting Point | -63°C | ~117–119°C (Lit.)[1] |

| Solubility | Miscible with water, ethanol, ether | Soluble in water, alcohols; Insoluble in ether |

| Hygroscopicity | N/A | Hygroscopic (Requires dry storage) |

| Key Hazard | Corrosive, Flammable, Toxic Vapors | Skin/Eye Irritant, Hygroscopic |

Thermodynamics & Engineering Controls

The protonation of pyrrolidine is highly exothermic (

-

Heat Removal: At scale (e.g., >10 kg), the addition rate of acid must be coupled to the reactor's cooling capacity (jacket temperature) to maintain the internal temperature below 20°C. Uncontrolled exotherms can lead to solvent boiling or product discoloration (oxidation).

-

Material Compatibility: Pyrrolidine free base attacks natural rubber and some plastics. Use PTFE (Teflon) or Kalrez gaskets. Stainless steel (316L) or glass-lined reactors are required.

Manufacturing Protocols

Method A: Solvent-Mediated Precipitation (Recommended)

Rationale: This method uses HCl pre-dissolved in a solvent (e.g., Isopropyl Alcohol - IPA). It eliminates the hazards of handling pressurized HCl gas cylinders and provides excellent control over crystallization kinetics.

Reagents:

-

Pyrrolidine (Free Base), >99% Purity.

-

HCl in IPA (5M to 6M solution) or HCl in Ethanol.

-

Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).

-

Anti-solvent (Optional): Methyl tert-butyl ether (MTBE) or Heptane.

Step-by-Step Protocol (100g Scale - Scalable to Pilot)

-

Reactor Preparation:

-

Purge a 1L jacketed glass reactor with Nitrogen (

) for 15 minutes. -

Set jacket temperature to 0°C.

-

-

Charge Base:

-

Charge 100.0 g (1.40 mol) of Pyrrolidine into the reactor.

-

Add 400 mL of dry IPA (4 vol).

-

Note: Dilution is critical to act as a heat sink.

-

-

Acid Addition (Controlled):

-

Charge 1.05 equivalents of HCl/IPA solution into a dosing funnel.

-

Crucial Step: Add acid dropwise. Monitor internal temperature (

). -

Limit: Do not allow

to exceed 25°C . -

Observation: A white precipitate will begin to form immediately or after saturation.

-

-

Digestion & Crystallization:

-

Once addition is complete, check pH of the supernatant (Target: pH < 3).

-

Cool reactor to 0°C to -5°C .

-

Agitate for 2 hours to maximize yield (Ostwald ripening).

-

-

Filtration & Washing:

-

Filter the slurry using a chilled Buchner funnel or centrifuge.

-

Wash: Displace mother liquor with 2 x 50 mL of cold MTBE or Heptane . This removes residual acidity and aids drying.

-

-

Drying:

-

Transfer wet cake to a vacuum oven.

-

Dry at 45°C under full vacuum (-25 inHg) for 12 hours.

-

Stop Point: Water content by Karl Fischer (KF) < 0.5%.[2]

-

Method B: Anhydrous Gas Addition (High Purity)

Rationale: Best for applications requiring strictly anhydrous conditions. Requires a gas scrubber and strict safety protocols.

Workflow Diagram (Graphviz)

Figure 1: Process flow for anhydrous gas addition. Note the scrubber requirement for unreacted HCl.

Protocol Summary

-

Solvent: Dissolve Pyrrolidine in Toluene or Dichloromethane (DCM) (10 volumes). These solvents dissolve the base but precipitate the salt.

-

Addition: Bubble anhydrous HCl gas through a subsurface dip tube.

-

Endpoint: Monitor temperature plateau or use an inline pH probe.

-

Isolation: Filtration is often faster as the salt is completely insoluble in Toluene.

Quality Control & Troubleshooting

Specification Table

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Assay | Titration ( | 98.0% – 102.0% |

| Identification | IR / NMR | Conforms to structure |

| Loss on Drying (LOD) | Gravimetric | |

| pH (10% aq) | pH Meter | 3.0 – 5.0 |

| Residual Solvent | GC-Headspace | Meets ICH Q3C limits |

Troubleshooting Guide

Issue: Product is Yellow/Brown.

-

Cause: Oxidation of the free base prior to acidification or high temperature during reaction (

). -

Solution: Distill pyrrolidine base under nitrogen before use. Ensure reactor temperature stays

during acid addition.

Issue: Product is Hygroscopic/Sticky.

-

Cause: Excess HCl trapped in the crystal lattice or high residual water.

-

Solution: Ensure the final wash (Step 5, Method A) uses a non-polar solvent like MTBE or Heptane to remove excess acid. Dry thoroughly. Store in aluminized bags with desiccant.

Issue: Low Yield.

-

Cause: High solubility in the mother liquor (IPA/Ethanol).

-

Solution: Cool to -10°C before filtration. Add an anti-solvent (MTBE) to force precipitation.

References

-

PubChem. Pyrrolidine Hydrochloride (Compound). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Pyrrolidine - Substance Information and Registration Dossier. Available at: [Link]

-

Organic Syntheses. General Procedures for Amine Salt Formation. Org. Synth. Coll. Vol. 1, p. 200. (General Reference for Amine HCl formation). Available at: [Link]

Sources

Incorporating 3-(2,5-Dimethylphenoxy)pyrrolidine moieties into peptide synthesis

Application Note: Incorporating 3-(2,5-Dimethylphenoxy)pyrrolidine Moieties into Peptide Synthesis

Executive Summary

The incorporation of 3-(2,5-dimethylphenoxy)pyrrolidine moieties into peptide backbones represents a strategic approach in peptidomimetic drug design. This scaffold acts as a "hydrophobic clamp," combining the conformational rigidity of the pyrrolidine ring (restricting

These moieties are typically utilized to:

-

Enhance Metabolic Stability: The steric bulk at the 3-position shields the peptide backbone from proteolytic cleavage.

-

Modulate Potency: The dimethylphenoxy group can engage in specific hydrophobic interactions within GPCR transmembrane pockets or ion channel pores (e.g., sodium channel blockers).

-

Induce Secondary Structure: Like proline, this moiety disrupts

-helices and promotes

This guide provides a validated workflow for synthesizing the Fmoc-protected amino acid building block and its subsequent incorporation via Solid Phase Peptide Synthesis (SPPS) .

Module A: Synthesis of the Building Block

Direct commercial availability of Fmoc-3-(2,5-dimethylphenoxy)-L-proline is limited. High-fidelity synthesis requires a Mitsunobu etherification starting from trans-3-hydroxy-L-proline.

Crucial Mechanistic Insight: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the hydroxyl carbon.

-

Input: trans-3-hydroxy-L-proline (hydroxyl and carboxyl are anti).

-

Output: cis-3-(2,5-dimethylphenoxy)-L-proline (phenoxy and carboxyl are syn).

Protocol 1: Mitsunobu Etherification & Fmoc Protection

Reagents Required:

-

Substrate: N-Boc-trans-3-hydroxy-L-proline methyl ester (Commercial or prepared via esterification).

-

Nucleophile: 2,5-Dimethylphenol.

-

Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (to ease purification).

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) – Preferred over DEAD for stability.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-trans-3-hydroxy-L-proline methyl ester (1.0 equiv) and 2,5-dimethylphenol (1.2 equiv) in anhydrous THF (0.1 M concentration).

-

Phosphine Addition: Add PPh3 (1.5 equiv) and stir until fully dissolved. Cool the mixture to 0°C.

-

DIAD Injection: Add DIAD (1.5 equiv) dropwise over 20 minutes. Note: The solution will turn yellow/orange. Exothermic reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting alcohol.

-

Workup: Concentrate THF. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the white solid.[2]

-

Purification: Purify the filtrate via flash column chromatography (Silica, 0–30% EtOAc in Hexanes).

-

Target:N-Boc-cis-3-(2,5-dimethylphenoxy)-L-proline methyl ester .

-

-

Hydrolysis & Exchange:

-

Treat with LiOH (3 equiv) in THF/H2O (3:1) for 4h to remove the methyl ester.

-

Acidify to pH 2, extract, and dry.

-

Treat with TFA/DCM (1:1) for 1h to remove Boc. Concentrate to dryness.

-

Redissolve in Water/Dioxane (1:1), add NaHCO3 (3 equiv) and Fmoc-OSu (1.1 equiv). Stir overnight.

-

-

Final Isolation: Acidify, extract with EtOAc, and purify via precipitation or HPLC.

Visualization: Synthesis Workflow

Caption: Synthetic route for converting hydroxyproline to the Fmoc-protected phenoxy derivative via Mitsunobu inversion.

Module B: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating this moiety presents two specific challenges:

-

Steric Hindrance: The 2,5-dimethylphenoxy group at C3 creates significant steric bulk, shielding the secondary amine.

-

Low Nucleophilicity: As a secondary amine, the pyrrolidine nitrogen is less reactive than primary amines.[3]

Protocol 2: Coupling Strategy

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide, depending on C-terminal requirement. Low loading (0.3–0.5 mmol/g) is preferred to reduce inter-chain aggregation.

Table 1: Optimized Coupling Parameters

| Parameter | Standard AA | 3-(2,5-Dimethylphenoxy)Pro |

| Coupling Reagent | HBTU or DIC/Oxyma | HATU or PyAOP (Gold Standard) |

| Base | DIEA (Diisopropylethylamine) | DIEA or TMP (2,4,6-Trimethylpyridine) |

| Stoichiometry | 4-5 equivalents | 2.5 - 3 equivalents (Conserve precious building block) |

| Reaction Time | 30 - 60 min | 2 - 4 hours (Double coupling recommended) |

| Temperature | Room Temperature | 50°C - 60°C (Microwave or conventional heating) |

| Monitoring | Kaiser Test | Chloranil or Isatin Test (Kaiser fails on secondary amines) |

Step-by-Step Coupling Protocol:

-

Activation: Dissolve Fmoc-3-(2,5-dimethylphenoxy)-Pro-OH (3 equiv) and HATU (2.9 equiv) in minimal dry DMF. Add DIEA (6 equiv) immediately before adding to the resin.

-

Why HATU? It generates the highly reactive 7-azabenzotriazol-1-yl ester, accelerating coupling to hindered amines [1].

-

-

Coupling: Add the activated mixture to the resin. Shake for 2 hours at RT, or 30 minutes at 60°C (microwave, 25W).

-

Monitoring: Wash resin with DMF. Perform a Chloranil Test .

-

Capping: If double coupling fails, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 3: Elongation (Coupling the NEXT Amino Acid)

Coupling onto the 3-phenoxyproline N-terminus is the most difficult step due to the "steric wall" created by the phenoxy group.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: If deprotection is slow, add 5% DBU.

-

Next Coupling: Use HOAt as an additive.

-

Use small, flexible amino acids (Gly, Ala) if possible immediately following this residue.

-

If coupling a bulky amino acid (Val, Ile) next, use microwave irradiation (75°C) and extend time.

-

Visualization: SPPS Decision Tree

Caption: Decision logic for coupling sterically hindered proline mimetics in SPPS.

Analytical Characterization

Due to the lipophilicity of the dimethylphenoxy group, the peptide retention time on RP-HPLC will shift significantly.

-

HPLC: Expect a shift to higher % Acetonitrile compared to the native proline sequence.

-

NMR: The 2,5-dimethyl protons will appear as distinct singlets around

2.1–2.3 ppm. The aromatic protons will show characteristic coupling in the -

Conformation: The cis-3-phenoxy substituent often forces the pyrrolidine ring into a C3-endo pucker, favoring a trans-amide bond geometry in the peptide backbone [2].

References

-

BenchChem Technical Support. (2025).[3] Managing Steric Hindrance in Peptide Synthesis. Retrieved from

-

Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from

-

Organic Syntheses. (2004). Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth. 2004, 81, 43. Retrieved from

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from

-

MDPI. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications. Retrieved from

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl

Ticket ID: #SYN-3-ARYL-PYR-001 Subject: Troubleshooting Low Yields in Ether Coupling & Salt Isolation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl presents a classic "perfect storm" of synthetic challenges: steric hindrance from the 2,5-dimethylphenol, competition between substitution (

This guide addresses the three critical failure points in the standard workflow:

-

The Coupling Step: Overcoming steric bulk in Mitsunobu or

reactions. -

Purification: Removing persistent phosphine oxide/hydrazine byproducts.

-

Salt Isolation: Managing the deliquescent nature of the final HCl salt.

Part 1: Diagnostic Flowchart

Before altering your protocol, identify where the mass balance is being lost.

Caption: Diagnostic logic tree to isolate the root cause of yield loss (Sterics vs. Elimination vs. Workup).

Part 2: Module 1 - The Coupling Step (The Bottleneck)

The 2,5-dimethyl substitution pattern on the phenol creates significant steric hindrance at the nucleophilic oxygen. This impedes attack on the electrophilic pyrrolidine center.

Route A: Mitsunobu Reaction (Preferred for Stereocontrol)

Standard Conditions:

Problem: The reaction stalls or yields are <30% due to the bulky phenol failing to attack the oxyphosphonium intermediate. Solution: Increase nucleophilicity and minimize steric clash.

| Variable | Recommendation | Rationale |

| Reagents | ADDP + | ADDP (1,1'-(azodicarbonyl)dipiperidine) and Tributylphosphine ( |

| Addition | Slow Addition at 0°C | Premix Phenol, Pyrrolidine, and Phosphine. Add Azo-reagent last and slowly to prevent hydrazine byproduct formation before coupling occurs. |

| Sonication | Ultrasound (40 kHz) | Sonication has been proven to accelerate Mitsunobu couplings of sterically hindered phenols (like 2,6-dimethylphenol) from days to hours [2]. |

Route B: Displacement (Alternative)

Standard Conditions:

Problem: The secondary mesylate prefers Elimination (E2) over substitution when heated with a hindered phenoxide, yielding the useless

-

Base Selection: Switch from

(strong base) to -

Solvent: Use DMF or DMSO (Polar Aprotic). Avoid acetone or THF if temperatures >60°C are needed.

-

Temperature: Do not reflux immediately. Start at 50°C. High heat favors elimination.

Part 3: Module 2 - Purification Strategy

A common user error is attempting to purify the free base amine on silica gel after deprotection, or struggling to remove Triphenylphosphine oxide (

The "Catch-and-Release" Protocol

Do not use column chromatography for the crude Mitsunobu mixture if possible. Instead, exploit the basicity of the pyrrolidine after deprotection.

-

Deprotection: Treat Crude

-Boc intermediate with -

Partition: Evaporate Dioxane. Suspend residue in Water (pH < 2) and Ethyl Acetate .

-

Wash (Critical): The product is in the water (as salt).

, Hydrazine, and unreacted Phenol stay in the Ethyl Acetate. Discard the organic layer. -

Liberation: Basify the aqueous layer (pH > 12) with

. -

Extraction: Extract the free base amine into DCM (Dichloromethane).

-

Result: The DCM layer contains pure amine, free of Mitsunobu byproducts.

Part 4: Module 3 - Salt Formation & Isolation

User Complaint: "My product turned into a sticky gum/oil and won't crystallize."

Root Cause: 3-Aryloxypyrrolidine HCl salts are often hygroscopic and deliquescent . Presence of water or excess alcohol prevents crystallization [4].

Protocol for Crystalline HCl Salt

-

Drying: Ensure the free base in DCM is dried over

for at least 2 hours. -

Solvent Swap: Evaporate DCM and redissolve the oil in a minimum amount of anhydrous Isopropanol (iPrOH) or Ethyl Acetate .

-

Acid Source: Add

in Diethyl Ether dropwise at 0°C. Do not use aqueous HCl. -

Precipitation: If gum forms, scratch the glass or add excess Diethyl Ether (anti-solvent) to force precipitation.

-

Filtration: Filter rapidly under Nitrogen. These salts absorb atmospheric moisture instantly. Store in a desiccator.

FAQ: Rapid Troubleshooting

Q: The reaction mixture turned black during Mitsunobu.

A: This indicates decomposition of the Azo-reagent (DEAD/DIAD). Ensure the reaction is kept at 0°C during addition and under strict inert atmosphere (

Q: I see two spots on TLC with similar Rf values. A: One is likely the product, the other is the reduced hydrazine byproduct. They are difficult to separate on silica. Use the "Catch-and-Release" acid-base extraction method described in Module 2.

Q: My yield is 15%. Where is the rest? A: Check the aqueous layer of your workup.[1] Pyrrolidines are highly water-soluble. If you did not salt-out the aqueous layer (saturate with NaCl) or use enough organic solvent (DCM is better than Ether for extraction), you likely flushed your product down the drain.

References

-

Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

-

Lepore, S. D., & He, Y. (2003).[2] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[3] The Journal of Organic Chemistry, 68(21), 8261-8263. Link

-

Dijkink, J., & Cintrat, J. C. (2002). Microwave-Assisted Synthesis of N-Heterocycles. Tetrahedron, 58, 5979.[4] (Contextual reference for Cs2CO3 in ether synthesis).

-

Sciencemadness Discussion. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry?Link

Sources

Purification techniques for removing impurities from pyrrolidine derivatives

Technical Support Center: Pyrrolidine Derivative Purification Status: Online | Agent: Senior Application Scientist

Welcome to the Advanced Purification Support Center. You are likely here because pyrrolidine derivatives—essential pharmacophores in drug discovery—are notoriously difficult to purify. Their secondary/tertiary amine nature, high polarity, and tendency to coordinate with metals create a "perfect storm" of purification challenges.

Below are the troubleshooting guides for the three most common tickets we receive: Silica Streaking , Residual Metal Catalysts , and Aqueous Solubility Issues .

Ticket #01: "My compound streaks on silica and co-elutes with impurities."

Diagnosis:

Pyrrolidine nitrogens are basic (pKa ~11). Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (

The Fix: Amine Deactivation of Silica Do not simply add base to your mobile phase. You must competitively block the active sites on the silica.

Protocol: The "TEA-Prewash" Method

-

Reagents: Triethylamine (TEA), Hexanes, Ethyl Acetate.[1][2]

-

Step 1 (Slurry): Slurry your silica gel in a solution of 5% TEA in Hexanes (or your non-polar solvent). Let it sit for 15 minutes.

-

Step 2 (Pack): Pour the column.

-

Step 3 (Flush): Flush the column with 2-3 column volumes (CV) of pure mobile phase (e.g., 1% TEA in Hexanes/EtOAc).

-

Critical: You must flush out the excess free TEA before loading your sample, or your compound may elute immediately at the solvent front (the "dumping" effect).

-

-

Step 4 (Run): Run your chromatography with 1% TEA maintained in the mobile phase to prevent equilibrium shift.

Alternative Stationary Phases (Decision Matrix)

| Stationary Phase | Surface Chemistry | Best For | Cost |

| Silica + TEA | Acidic (Deactivated) | General purification of stable amines | Low |

| Basic Alumina | Basic ( | Acid-sensitive pyrrolidines; preventing salt formation | Medium |

| C18 (Reverse Phase) | Hydrophobic | Highly polar pyrrolidines (logP < 1); removing non-polar grease | High |

Visualization: Chromatography Decision Logic

Figure 1: Decision tree for selecting the correct stationary phase based on compound behavior.

Ticket #02: "I have high Palladium residuals (>500 ppm) after cross-coupling."

Diagnosis: Pyrrolidines are excellent ligands. If you synthesized your derivative via Buchwald-Hartwig or Suzuki coupling, the nitrogen atom is likely coordinating to the Palladium (Pd), forming a soluble complex that passes through Celite and recrystallizes with your product. Standard filtration will fail.

The Fix: Chelation Scavenging

You need a scavenger with a binding affinity (

Protocol: Batch Mode Scavenging (SiliaMetS® or similar)

-

Step 1: Dissolve crude product in a solvent where it is soluble (THF, EtOAc, or MeOH).

-

Step 2: Add Thiol (SH) or Thiourea functionalized silica scavengers (e.g., SiliaMetS® Thiol).

-

Dosage: 3-5 equivalents relative to the expected metal content (not the product).

-

-

Step 3: Heat to 40-50°C and stir for 4 hours.

-

Why Heat? Metal exchange kinetics are slow at room temperature for stable pyrrolidine-Pd complexes.

-

-

Step 4: Filter through a 0.45 µm PTFE frit. The Pd stays on the solid scavenger; your product is in the filtrate.

Scavenger Selection Guide

| Metal Impurity | Recommended Scavenger Functional Group | Mechanism |

| Pd(0) / Pd(II) | Thiol (-SH) or Thiourea | Soft-Soft acid/base interaction (High affinity) |

| Cu(I) / Cu(II) | Imidazole or Diamine | Chelation (Bidentate binding) |

| Fe / Al / Zn | Carboxylic Acid | Ionic interaction (Hard acid/base) |

Visualization: Metal Scavenging Workflow

Figure 2: Workflow for removing coordinated metal catalysts using functionalized silica scavengers.[3]

Ticket #03: "My product is water-soluble and won't extract into organic solvents."

Diagnosis:

Low molecular weight pyrrolidines are highly polar. If your workup is aqueous, the partition coefficient (

The Fix: The "Salting Out" & pH Swing You must modify the aqueous phase to be chemically hostile to your organic compound.

Protocol: Modified Acid-Base Extraction

-

pH Adjustment:

-

Measure the pKa of your pyrrolidine (usually 10-11).

-

Adjust the aqueous pH to pKa + 2 (typically pH > 12) using NaOH. This ensures >99% of the amine is in the free base (neutral) form.

-

-

Salting Out:

-

Solvent Choice:

-

Do not use Ether or Hexanes.

-

Use Chloroform (

) or Dichloromethane (DCM) . -

Why? Chlorinated solvents are hydrogen bond donors; they interact favorably with the amine lone pair, significantly improving extraction efficiency compared to non-polar solvents.

-

References

-

Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?[3] Retrieved from

-

Teledyne ISCO. Purine and Related Compound Purification Strategies. Retrieved from

-

University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Deactivating Silica). Retrieved from

-

MIT OpenCourseWare. Introduction to Organic Synthesis Laboratory: Purification of Reactants. Retrieved from

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. biotage.com [biotage.com]

- 4. teledynelabs.com [teledynelabs.com]

- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 6. mt.com [mt.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]

- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

Technical Support Center: Stability & Storage of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl

Executive Summary

You are working with 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride . This compound presents a specific set of stability challenges derived from its chemical structure: a secondary amine salt linked to an electron-rich aromatic system via an ether bond.

While the hydrochloride (HCl) salt form significantly reduces the volatility and oxidation susceptibility of the free amine, it introduces a critical vulnerability: Hygroscopicity . The primary degradation vector for this compound is moisture absorption, which disrupts the crystal lattice, creates a localized acidic aqueous environment, and accelerates oxidative cleavage.

This guide provides a self-validating storage protocol designed to maintain purity >98% over extended periods.

Part 1: The Degradation Matrix (Root Cause Analysis)

To prevent degradation, you must understand the specific chemical vulnerabilities of this molecule.

| Vulnerability | Chemical Mechanism | Visual/Analytical Indicator |

| Hygroscopicity | The ionic HCl lattice has high lattice energy but also high hydration energy. It pulls atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water).[1] | Clumping, "sticky" texture, or formation of a liquid layer. |

| Oxidation (Benzylic) | The 2,5-dimethyl groups on the phenoxy ring are "benzylic" positions, activated by the electron-donating oxygen. They are susceptible to radical autoxidation to aldehydes/carboxylic acids. | Yellow/Brown discoloration. Appearance of impurity peaks at RRT ~0.8-0.9 in HPLC. |

| Ether Hydrolysis | While aryl ethers are robust, the combination of moisture (H₂O) and the acidic proton (HCl) can, under thermal stress, catalyze cleavage into 2,5-dimethylphenol and 3-pyrrolidinol. | Distinct phenolic odor (medicinal/tar-like smell). |

Visualizing the Degradation Cascade

The following diagram illustrates how a single failure point (Moisture Ingress) triggers multiple degradation pathways.

Figure 1: The "Moisture Trigger" mechanism. Keeping the salt dry is not just physical preservation; it is chemical preservation.

Part 2: Storage & Handling Protocols

Protocol A: Long-Term Storage (The "Double-Barrier" System)

Objective: Isolate the compound from thermodynamic drivers of degradation (Heat, Light, Moisture).

-

Primary Container: Amber glass vial with a Teflon-lined (PTFE) screw cap. Do not use standard polyethylene caps as they are permeable to oxygen over time.

-

Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket.

-

Secondary Barrier: Place the primary vial inside a heat-sealable aluminized Mylar bag (moisture barrier bag) containing a small packet of activated silica gel or molecular sieves.

-

Temperature: Store at -20°C .

-

Why? According to the Arrhenius equation, reducing temperature from 25°C to -20°C slows reaction rates by approximately 20-25 fold.

-

Protocol B: Handling & Weighing (The "Quick-Exposure" Method)

Issue: The cold vial will condense atmospheric water immediately upon removal from the freezer.

-

Equilibration: Remove the secondary barrier bag from the freezer and let it warm to room temperature (approx. 30-45 mins) BEFORE opening. This prevents condensation on the vial itself.

-

Environment: Ideally, weigh inside a glove box or a glove bag filled with dry N₂.

-

Alternative (Benchtop):

-

Use an anti-static gun on the spatula and weighing boat (static charge attracts dust and moisture).

-

Work rapidly. Do not leave the vial open.

-

Flush the vial with inert gas immediately before re-capping.

-

Part 3: Troubleshooting & FAQs

Scenario 1: "My compound has formed hard yellow clumps."

-

Diagnosis: Moisture absorption has occurred, followed by partial oxidation (yellowing). The "clumping" is the result of the salt dissolving slightly and re-crystallizing.

-

Resolution (Purification):

-

Dissolve the salt in a minimal amount of dry methanol.

-

Add cold diethyl ether or MTBE (Methyl tert-butyl ether) to precipitate the salt.

-

Filter rapidly under an inert atmosphere.

-

Dry in a vacuum oven at 40°C for 4 hours.

-

-

Prevention: Check the integrity of your vial cap liner. PTFE liners degrade after multiple overtightening cycles.

Scenario 2: "The NMR shows a small peak at 6.5-7.0 ppm that wasn't there before."

-

Diagnosis: This is likely 2,5-dimethylphenol , resulting from ether hydrolysis.

-

Risk Assessment: If the impurity is <1%, the compound may still be usable for crude reactions. If >5%, re-purification is required as phenols are redox-active and can interfere with biological assays or metal-catalyzed cross-couplings.

Scenario 3: "Can I store this as a stock solution?"

-

Answer: Yes, but with caveats.

Part 4: The Self-Validating System (QC)

Do not assume stability; prove it. Implement this decision tree for every batch usage.

Figure 2: Rapid visual QC workflow to be performed before every weigh-in.

Baseline Establishment

Upon receipt of a new batch, record the Melting Point (MP) .

-

Why? MP is extremely sensitive to impurities (melting point depression).

-

Action: If your stored sample's MP drops by >2°C compared to the receipt value, significant degradation has occurred.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][5][6] (2003).[4][5][6] Defines the standard stress tests (oxidation, hydrolysis, photolysis) used to determine these protocols.

-

Waterman, K. C., & Adami, R. C. Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics (2005). Provides the kinetic basis for the -20°C storage recommendation.

-

BenchChem. Handling and storage of hygroscopic amine hydrochloride salts.[1] (2025).[6] General best practices for handling hygroscopic salts like 3-(2,5-dimethylphenoxy)pyrrolidine HCl.

-

Sigma-Aldrich. Safety Data Sheet: Pyrrolidine Derivatives. (2025).[6] Outlines safety and reactivity hazards for the pyrrolidine class.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride

Foreword

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule.[1][2] This guide offers an in-depth analysis of the 1H NMR spectrum of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride, a compound of interest for its potential pharmacological applications. As Senior Application Scientists, our goal is not merely to present data but to weave a narrative of logical deduction, explaining the "why" behind the spectral features and the "how" of a robust analytical workflow. We will explore the nuances of the spectrum, compare its informational value against other common analytical techniques, and provide a validated protocol for data acquisition.

The Molecular Blueprint: Structure and Expected 1H NMR Features

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses several key structural motifs that will give rise to distinct signals in the 1H NMR spectrum: a disubstituted aromatic ring, an ether linkage, a saturated five-membered pyrrolidine ring, and an ammonium hydrochloride group. The protonation of the pyrrolidine nitrogen is expected to have a significant deshielding effect on the adjacent protons.

The structure and proton numbering scheme are presented below:

Figure 1. Structure of this compound with Proton Numbering.

Based on this structure, we can predict the key features of the 1H NMR spectrum, which are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aromatic Protons (H-Ar) | 6.7 - 7.1 | Multiplets (m) | 3H | Protons on the benzene ring. The exact shifts and splitting patterns will depend on the electronic effects of the ether and methyl groups.[3][4] |

| Methine Proton (H-3) | ~4.8 - 5.2 | Multiplet (m) | 1H | This proton is deshielded by the adjacent electronegative oxygen atom of the ether linkage. |

| Pyrrolidine Protons (H-2, H-5) | ~3.4 - 3.9 | Multiplets (m) | 4H | These protons are adjacent to the protonated nitrogen atom, which acts as a strong electron-withdrawing group, causing a significant downfield shift.[5] |

| Pyrrolidine Proton (H-4) | ~2.2 - 2.6 | Multiplet (m) | 2H | These protons are further from the nitrogen and oxygen, appearing more upfield relative to other pyrrolidine protons. |

| Ammonium Protons (H-N⁺) | ~9.0 - 10.0 | Broad singlet (br s) | 2H | Protons on the positively charged nitrogen are highly deshielded and often exchange with residual water or deuterated solvent, leading to a broad signal.[3] Their chemical shift is highly dependent on solvent, concentration, and temperature. |

| Methyl Protons (CH₃) | ~2.2 - 2.4 | Singlets (s) | 6H | Two distinct singlets are expected for the two methyl groups on the aromatic ring, as they are in non-equivalent chemical environments. |

Table 1. Predicted 1H NMR Data for this compound.

Comparative Analysis: The Role of 1H NMR in a Multi-Technique Approach

While 1H NMR is a powerhouse for structural elucidation, a truly comprehensive analysis relies on the synergy of multiple analytical techniques. Here, we compare the insights gained from 1H NMR with those from other common methods.

Complementarity with 13C NMR Spectroscopy

-

1H NMR Strengths: Provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.[6][7]

-

13C NMR Strengths: Reveals the number of unique carbon environments and their electronic nature (aliphatic, aromatic, carbonyl, etc.). The chemical shift range for 13C is much larger than for 1H, often providing better resolution for complex molecules.[2]

-

Synergy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) directly correlate each proton with its attached carbon, providing an unambiguous assignment of the skeleton. For our target molecule, HSQC would definitively link the pyrrolidine proton signals to their corresponding carbon signals.

Confirmation by Mass Spectrometry (MS)

-

1H NMR Strengths: Provides detailed structural information about the arrangement of atoms.

-

MS Strengths: Determines the molecular weight of the compound with high accuracy, confirming the molecular formula. Fragmentation patterns can provide additional structural clues.

-

Synergy: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The 1H NMR then provides the detailed isomeric structure.

Functional Group Identification with Infrared (IR) Spectroscopy

-

1H NMR Strengths: Maps the C-H framework of the molecule.

-

IR Strengths: Identifies specific functional groups based on their vibrational frequencies.

-

Synergy: For this molecule, IR spectroscopy would show characteristic absorptions for the N-H stretch of the secondary ammonium salt (around 2700-3000 cm⁻¹, often broad), C-O stretching of the ether, and C-H stretches of the aromatic and aliphatic portions, corroborating the functional groups inferred from the 1H NMR spectrum.

The following diagram illustrates the workflow of a multi-technique approach for structural elucidation.

Figure 2. Workflow for Comprehensive Structural Elucidation.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The trustworthiness of any spectral data is directly tied to the rigor of the experimental protocol. The following is a detailed, self-validating methodology for the acquisition of a 1H NMR spectrum of this compound.

Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (CD3OD). DMSO-d6 is often preferred for hydrochloride salts as it solubilizes them well and the N-H protons are often more clearly observed.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation

-

Weighing: Accurately weigh approximately 5 mg of the sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

-

Homogenization: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrument Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed instrument is critical for sharp lines and good resolution.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the probe for the 1H frequency to ensure efficient power transfer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): ~2-5 seconds. A longer delay may be needed for quantitative integration.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

-